Cas no 1261969-57-6 (3-Fluoro-4-(4-formylphenyl)benzoic acid)

3-Fluoro-4-(4-formylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid
- 3-fluoro-4-(4-formylphenyl)benzoic acid
- 3-Fluoro-4-(4-formylphenyl)benzoic acid
-
- MDL: MFCD18319243
- インチ: InChI=1S/C14H9FO3/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
- InChIKey: SGWIJMSLNUZJOB-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)C=O
計算された属性
- せいみつぶんしりょう: 244.05400
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 54.37000
- LogP: 3.00340
3-Fluoro-4-(4-formylphenyl)benzoic acid セキュリティ情報
3-Fluoro-4-(4-formylphenyl)benzoic acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
3-Fluoro-4-(4-formylphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F591693-250mg |
3-Fluoro-4-(4-formylphenyl)benzoic acid |
1261969-57-6 | 250mg |
$121.00 | 2023-05-18 | ||
TRC | F591693-100mg |
3-Fluoro-4-(4-formylphenyl)benzoic acid |
1261969-57-6 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | F591693-500mg |
3-Fluoro-4-(4-formylphenyl)benzoic acid |
1261969-57-6 | 500mg |
$184.00 | 2023-05-18 | ||
abcr | AB326233-1 g |
3-Fluoro-4-(4-formylphenyl)benzoic acid; . |
1261969-57-6 | 1g |
€219.00 | 2023-04-26 | ||
TRC | F591693-1g |
3-Fluoro-4-(4-formylphenyl)benzoic acid |
1261969-57-6 | 1g |
$259.00 | 2023-05-18 | ||
abcr | AB326233-1g |
3-Fluoro-4-(4-formylphenyl)benzoic acid; . |
1261969-57-6 | 1g |
€219.00 | 2025-02-21 | ||
Ambeed | A610134-5g |
2-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid |
1261969-57-6 | 95% | 5g |
$356.0 | 2024-04-25 | |
1PlusChem | 1P000SR2-1g |
[1,1'-Biphenyl]-4-carboxylic acid, 2-fluoro-4'-formyl- |
1261969-57-6 | 95% | 1g |
$185.00 | 2025-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279847-1g |
3-Fluoro-4-(4-formylphenyl)benzoic acid |
1261969-57-6 | 95% | 1g |
¥1846.00 | 2024-08-09 | |
Crysdot LLC | CD12159005-5g |
2-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid |
1261969-57-6 | 95+% | 5g |
$339 | 2024-07-23 |
3-Fluoro-4-(4-formylphenyl)benzoic acid 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
3-Fluoro-4-(4-formylphenyl)benzoic acidに関する追加情報
3-Fluoro-4-(4-formylphenyl)benzoic Acid (CAS No. 1261969-57-6): A Comprehensive Overview
3-Fluoro-4-(4-formylphenyl)benzoic acid (CAS No. 1261969-57-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a fluoro-substituted benzene ring and a formyl group attached to another benzene ring. These functional groups contribute to its diverse chemical reactivity and potential applications in various scientific and industrial domains.
The molecular formula of 3-Fluoro-4-(4-formylphenyl)benzoic acid is C15H10FNO2, with a molecular weight of approximately 253.24 g/mol. The compound's physical properties, such as its melting point, solubility, and stability, are crucial for its use in different applications. Recent studies have shown that 3-Fluoro-4-(4-formylphenyl)benzoic acid exhibits good thermal stability and solubility in polar solvents, making it suitable for use in synthetic reactions and as a building block for more complex molecules.
In the realm of medicinal chemistry, 3-Fluoro-4-(4-formylphenyl)benzoic acid has been explored for its potential as an intermediate in the synthesis of pharmaceuticals. The presence of the fluoro group and the formyl group provides opportunities for further functionalization, which can lead to the development of novel drugs with improved pharmacological properties. For instance, recent research has focused on using this compound as a starting material for the synthesis of anti-inflammatory agents and anticancer drugs. The fluoro substitution can enhance the lipophilicity and metabolic stability of these compounds, while the formyl group can be converted into various functional groups to optimize their biological activity.
Beyond medicinal applications, 3-Fluoro-4-(4-formylphenyl)benzoic acid has also found utility in materials science. Its unique electronic properties make it a valuable component in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The formyl group can be used to introduce conjugation or to form covalent bonds with other molecules, enhancing the electronic performance of these materials. Recent studies have demonstrated that derivatives of 3-Fluoro-4-(4-formylphenyl)benzoic acid can improve the efficiency and stability of OLEDs by optimizing the energy levels and charge transport properties.
The synthesis of 3-Fluoro-4-(4-formylphenyl)benzoic acid typically involves multi-step reactions, including aromatic substitution, formylation, and esterification processes. One common synthetic route involves the reaction of 3-fluorobenzoic acid with 4-bromobenzaldehyde followed by palladium-catalyzed cross-coupling reactions. This method provides high yields and good purity, making it suitable for large-scale production. Advances in catalytic methods have further improved the efficiency and selectivity of these reactions, reducing the environmental impact and cost of production.
In addition to its synthetic applications, 3-Fluoro-4-(4-formylphenyl)benzoic acid has been studied for its potential in analytical chemistry. Its unique spectral properties make it a useful standard for calibration in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The presence of the fluoro group can enhance the sensitivity and selectivity of these analyses, allowing for more accurate quantification and identification of target compounds.
The safety profile of 3-Fluoro-4-(4-formylphenyl)benzoic acid is an important consideration for its use in various applications. While it is not classified as a hazardous material, proper handling and storage practices should be followed to ensure safety. It is recommended to use personal protective equipment (PPE) such as gloves and goggles when handling this compound to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials to maintain its stability.
In conclusion, 3-Fluoro-4-(4-formylphenyl)benzoic acid (CAS No. 1261969-57-6) is a multifunctional compound with a wide range of applications in medicinal chemistry, materials science, and analytical chemistry. Its unique structural features provide opportunities for further functionalization and optimization, making it a valuable intermediate in the development of novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in modern scientific research.
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